molecular formula C9H14O4 B2870482 tert-Butyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 797038-32-5

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B2870482
CAS No.: 797038-32-5
M. Wt: 186.207
InChI Key: MJHWNUOTYBPLQX-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: is a chemical compound belonging to the class of tetrahydrofuran derivatives. It is characterized by the presence of a tert-butyl ester group and a ketone functional group on the tetrahydrofuran ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with tert-butyl esters. One common method is the esterification of 4-hydroxytetrahydrofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is utilized in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

    Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.

    tert-Butyl 4-aminotetrahydrofuran-3-carboxylate: Differing by the presence of an amino group instead of a ketone.

    tert-Butyl 4-methoxytetrahydrofuran-3-carboxylate: Differing by the presence of a methoxy group instead of a ketone.

Properties

IUPAC Name

tert-butyl 4-oxooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGRVNWVNMUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797038-32-5
Record name tert-butyl 4-oxooxolane-3-carboxylate
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